N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methylbenzamide
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Overview
Description
N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methylbenzamide is a chemical compound with a molecular formula of C11H10N4O3 It is characterized by the presence of an acetamido group, an oxadiazole ring, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with acetic anhydride to introduce the acetamido group. The final step involves the cyclization of the intermediate with nitrous acid to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The acetamido and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The acetamido group may enhance the compound’s binding affinity to its targets, while the methylbenzamide moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetamido-1,2,5-oxadiazol-3-yl)benzamide
- N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide
Uniqueness
N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methylbenzamide is unique due to the presence of the methyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.
Properties
CAS No. |
640238-19-3 |
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Molecular Formula |
C12H12N4O3 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methylbenzamide |
InChI |
InChI=1S/C12H12N4O3/c1-7-3-5-9(6-4-7)12(18)14-11-10(13-8(2)17)15-19-16-11/h3-6H,1-2H3,(H,13,15,17)(H,14,16,18) |
InChI Key |
CIGHCDYMTVZTBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NON=C2NC(=O)C |
Origin of Product |
United States |
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